tert-butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate
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Overview
Description
tert-Butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyridine ring, and an aminoethyl substituent. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate . This intermediate then reacts with the pyridine derivative to form the desired carbamate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
tert-Butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, which can be installed and removed under relatively mild conditions . This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-1,6-diaminohexane: Another carbamate used as a protecting group in organic synthesis.
N-Boc-ethylenediamine: A related compound with applications in peptide synthesis.
Uniqueness
tert-Butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate is unique due to its specific structure, which combines a pyridine ring with an aminoethyl substituent. This combination provides distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
CAS No. |
2107693-40-1 |
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Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-8(13)9-6-5-7-10(14-9)15-11(16)17-12(2,3)4/h5-8H,13H2,1-4H3,(H,14,15,16) |
InChI Key |
QLDAAIKCDGYSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC=C1)NC(=O)OC(C)(C)C)N |
Purity |
95 |
Origin of Product |
United States |
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